molecular formula C8H8BrClN2O2 B6228776 5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide CAS No. 1211591-58-0

5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide

Cat. No.: B6228776
CAS No.: 1211591-58-0
M. Wt: 279.5
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide is a heterocyclic compound that features a pyridine ring substituted with bromine, chlorine, methoxy, and methyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide typically involves multi-step reactions starting from commercially available pyridine derivatives. The reaction conditions often require the use of strong acids or bases and elevated temperatures to achieve the desired substitutions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The choice of solvents, catalysts, and purification methods is crucial to minimize costs and environmental impact .

Chemical Reactions Analysis

Types of Reactions

5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove halogens or other substituents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine carboxylic acids, while substitution reactions can introduce various alkyl or aryl groups .

Scientific Research Applications

5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of halogen atoms and methoxy groups can enhance its binding affinity and selectivity. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    6-chloro-N-methoxy-N-methylpyridine-3-carboxamide: Lacks the bromine substituent but shares similar structural features.

    2-bromo-6-methylpyridine: Contains a bromine and methyl group but differs in the position of the substituents.

    6-bromo-N-methyl-2-oxo-2H-chromene-3-carboxamide: Features a chromene ring instead of a pyridine ring

Uniqueness

5-bromo-6-chloro-N-methoxy-N-methylpyridine-3-carboxamide is unique due to the specific combination of substituents on the pyridine ring, which can confer distinct chemical and biological properties. The presence of both bromine and chlorine atoms can enhance its reactivity and potential as a versatile intermediate in organic synthesis .

Properties

CAS No.

1211591-58-0

Molecular Formula

C8H8BrClN2O2

Molecular Weight

279.5

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.